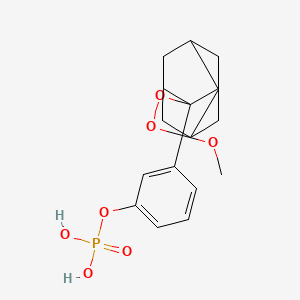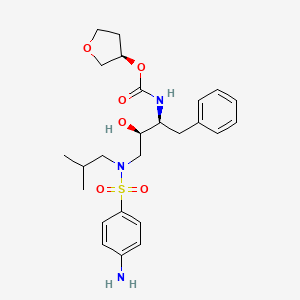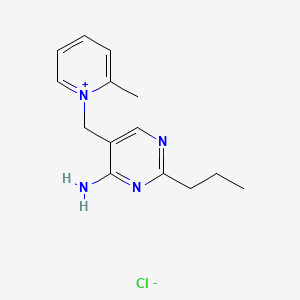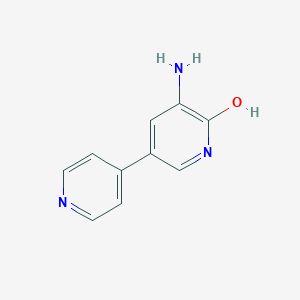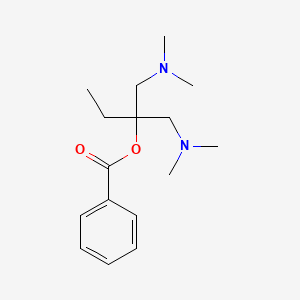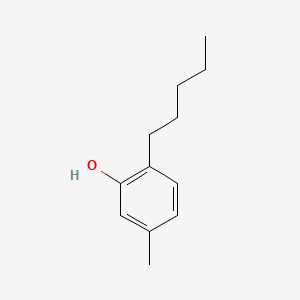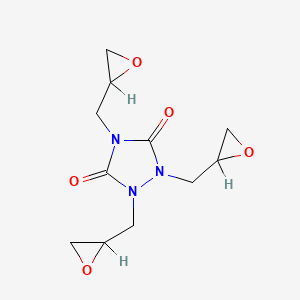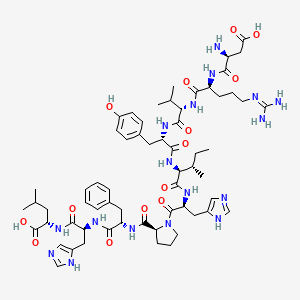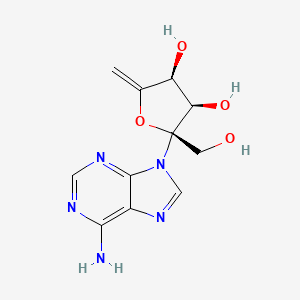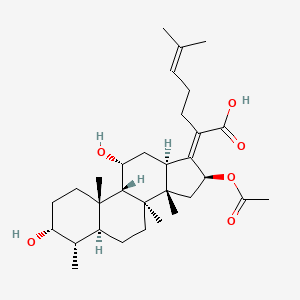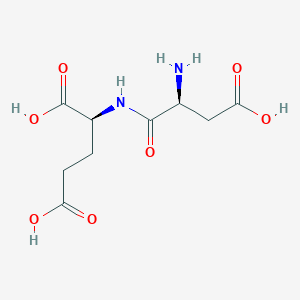
Aspartylglutamate
Overview
Description
Aspartylglutamate is a dipeptide composed of aspartic acid and glutamic acid. It is a precursor molecule that, upon acetylation, forms N-acetyl-aspartyl-glutamate, which acts as a metabotropic glutamate receptor agonist . This compound is involved in various biochemical processes and has significant roles in the central nervous system.
Mechanism of Action
Target of Action
Aspartylglutamate, also known as N-Acetyl-Aspartyl-Glutamate (NAAG), primarily targets the metabotropic glutamate receptor 3 (mGluR3) in the brain . This receptor plays a crucial role in modulating glutamatergic synapses .
Mode of Action
NAAG acts as a neuromodulator of glutamatergic synapses by activating presynaptic mGluR3 . It is selectively localized to postsynaptic dendrites in glutamatergic synapses and works as a retrograde neurotransmitter . NAAG is released in response to glutamate and provides the postsynaptic neuron with a feedback mechanism to inhibit excessive glutamate signaling .
Biochemical Pathways
NAAG affects the glutamatergic synapses pathway. It is released in response to glutamate, providing a feedback mechanism to inhibit excessive glutamate signaling . Increasing endogenous NAAG—for instance, by inhibiting GCPII—is a promising treatment option for many brain disorders where glutamatergic excitotoxicity plays a role .
Pharmacokinetics
It is known that naag is the most abundant dipeptide in the brain . It is present in μM–mM concentrations
Result of Action
The main effect of NAAG occurs through increased mGluR3 activation, thereby reducing glutamate release . This modulation of glutamate signaling can have significant effects on neuronal communication and may play a role in various neurological and psychiatric diseases .
Action Environment
The action of NAAG is primarily localized to the brain, where it is selectively localized to postsynaptic dendrites in glutamatergic synapses
Biochemical Analysis
Biochemical Properties
Aspartylglutamate interacts with various enzymes, proteins, and other biomolecules. It activates presynaptic metabotropic glutamate receptor 3 (mGluR3), a type of protein that plays a crucial role in the nervous system . This compound is also involved in the regulation of glutamate carboxypeptidase II (GCPII), an enzyme that hydrolyzes this compound to glutamate and N-acetyl-aspartate .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a retrograde neurotransmitter, providing the postsynaptic neuron with a feedback mechanism to inhibit excessive glutamate signaling . This action of this compound impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. This compound exerts its effects at the molecular level primarily through its activation of mGluR3, leading to reduced glutamate release . It also interacts with GCPII, influencing the availability of this compound in synapses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in response to experimental traumatic brain injury, the extracellular levels of this compound in mice’s dorsal hippocampus increased 15-fold . This suggests that this compound may play a role in the brain’s response to injury.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key player in the metabolism of glutamate, one of the most abundant and versatile amino acids . This compound’s interaction with GCPII plays a crucial role in this process .
Subcellular Localization
This compound is selectively localized to postsynaptic dendrites in glutamatergic synapses . This localization allows this compound to effectively modulate synaptic activity by acting as a retrograde neurotransmitter .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspartylglutamate can be synthesized through peptide coupling reactions involving aspartic acid and glutamic acid. The reaction typically involves the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and catalysts like N-hydroxysuccinimide to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently couple amino acids under controlled conditions. The process includes steps like deprotection, coupling, and purification to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Aspartylglutamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as N-acetyl-aspartyl-glutamate and other substituted forms .
Scientific Research Applications
Aspartylglutamate has diverse applications in scientific research:
Comparison with Similar Compounds
N-acetyl-aspartyl-glutamate: A derivative of aspartylglutamate with significant roles in neurotransmission.
Spaglumic acid: An isoform of N-acetyl-aspartyl-glutamate used in allergic eye conditions.
N-acetyl-aspartic acid: Another related compound involved in neuronal energy metabolism.
Uniqueness: this compound is unique due to its role as a precursor to N-acetyl-aspartyl-glutamate, which has specific neuromodulatory functions. Its ability to modulate glutamatergic synapses and provide neuroprotection distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O7/c10-4(3-7(14)15)8(16)11-5(9(17)18)1-2-6(12)13/h4-5H,1-3,10H2,(H,11,16)(H,12,13)(H,14,15)(H,17,18)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAJHWFHHFSCDT-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977157 | |
| Record name | N-(2-Amino-3-carboxy-1-hydroxypropylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6157-06-8 | |
| Record name | L-Aspartyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6157-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartylglutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006157068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-3-carboxy-1-hydroxypropylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


